molecular formula C23H24N6O3S B6532340 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 1019099-17-2

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide

Numéro de catalogue: B6532340
Numéro CAS: 1019099-17-2
Poids moléculaire: 464.5 g/mol
Clé InChI: HJHDTRXAWATSIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide-derived compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety. The structure includes a phenylamino linker bridging the pyridazine ring to a 2-methoxy-5-methylbenzenesulfonamide group.

Propriétés

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-5-10-20(32-4)21(13-15)33(30,31)28-19-8-6-18(7-9-19)24-22-11-12-23(26-25-22)29-17(3)14-16(2)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDTRXAWATSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, sulfonamide substituents, and physicochemical properties. Below is a detailed analysis of key similarities and differences:

Heterocyclic Core Variations

  • Pyridazine vs. Pyrimidine/Pyrazole Derivatives: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyrimidine (1,3-diazine) or pyrazolo[3,4-d]pyrimidine cores seen in analogs. Example: The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a pyrazolo-pyrimidine core fused to a chromenone system, which introduces rigidity and planar aromaticity absent in the target compound .

Substituent Effects

  • Sulfonamide Moieties: The target’s 2-methoxy-5-methylbenzenesulfonamide group differs from analogs such as N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide (), which includes a carbazole-propanol chain. The latter’s bulkier substituents may reduce membrane permeability compared to the target’s compact methyl/methoxy groups . Diethylamino vs. Dimethylpyrazole: The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide () substitutes the pyridazine ring with a diethylamino-pyrimidine, increasing steric hindrance and lipophilicity, which could alter pharmacokinetic profiles .

Physicochemical Properties

  • Melting Points and Molecular Weights: Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Target Compound ~493.5 (calculated) Not reported Pyridazine, 3,5-dimethylpyrazole, 2-methoxy-5-methylbenzenesulfonamide 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Pyrazolo-pyrimidine, chromenone, fluoro substituents N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide ~473.6 (calculated) Not reported Pyrimidine, diethylamino, 5-methoxy-2,4-dimethylbenzenesulfonamide
  • The higher molecular weight and melting point of the compound may correlate with its extended aromatic system (chromenone), which enhances crystallinity .

Implications for Research and Development

The structural distinctions highlighted above underscore the importance of heterocyclic core selection and substituent engineering in modulating solubility, target affinity, and metabolic stability. For instance:

  • Pyridazine vs. Pyrimidine : Pyridazine’s lower basicity compared to pyrimidine may reduce off-target interactions with cationic binding pockets.

Further studies are warranted to explore the target compound’s biological activity, leveraging crystallographic tools like SHELX for structural elucidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.